A Senior Application Scientist's Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)pyridin-3-amine
A Senior Application Scientist's Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)pyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Structure and Function
In the landscape of modern drug discovery, particularly in kinase and metalloenzyme inhibition, the 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold represents a privileged structure. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its metal-chelating potential, makes it a compelling starting point for lead optimization campaigns. However, the journey from a promising scaffold to a viable clinical candidate is paved with physicochemical challenges. Properties such as ionization state (pKa), lipophilicity (logP/D), and aqueous solubility are not mere data points; they are the fundamental drivers of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2]
This guide provides an in-depth analysis of the core physicochemical properties of 4-(1H-imidazol-1-yl)pyridin-3-amine. Moving beyond simple data reporting, we will explore the causality behind experimental choices and provide field-proven protocols for their determination. Our objective is to equip researchers with the foundational knowledge required to make informed decisions in the early stages of drug development, thereby mitigating late-stage attrition and accelerating the path to clinical success.[3][4]
Chemical Identity and Structural Attributes
A precise understanding of a compound's identity is the bedrock of all subsequent characterization.
| Identifier | Value | Source |
| IUPAC Name | 4-(1H-imidazol-1-yl)pyridin-3-amine | N/A |
| CAS Number | 145255-14-7 | |
| Molecular Formula | C₈H₈N₄ | N/A |
| Molecular Weight | 160.18 g/mol | N/A |
| 2D Structure | ![]() | N/A |
Ionization Constant (pKa): The Master Switch of Biological Behavior
The pKa of a molecule is a critical physicochemical property that dictates its ionization state at a given pH.[5] For 4-(1H-imidazol-1-yl)pyridin-3-amine, with its multiple basic nitrogen centers (the pyridine nitrogen, the imidazole nitrogens, and the exocyclic amine), understanding its pKa is paramount. The ionization state profoundly influences solubility, membrane permeability, and the ability to form salt-bridge interactions with a biological target.[6][7][8]
Expertise & Causality: Why pKa Matters
-
Solubility and Formulation: The ionized form of a drug is generally more water-soluble.[7] Knowing the pKa allows for the selection of appropriate pH conditions for formulation to enhance solubility and stability.[8]
-
Absorption (Permeability): According to the pH-partition hypothesis, uncharged species are more lipophilic and passively diffuse across biological membranes more readily.[8] The pKa profile determines the concentration of the neutral species in the varying pH environments of the gastrointestinal (GI) tract.[8]
-
Target Engagement: The charge state of a ligand can be critical for binding to its target protein, often involving specific electrostatic or hydrogen-bonding interactions.[8]
Predicted pKa Values
Due to the scarcity of publicly available experimental data for this specific molecule, computational prediction tools are employed. These algorithms analyze the electronic environment of each ionizable center.
| Ionizable Center | Predicted pKa (Conjugate Acid) | Description |
| Pyridin-3-amine | ~4.5 - 5.5 | The electron-withdrawing imidazole ring is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |
| Imidazole | ~6.5 - 7.0 | The pKa of the conjugate acid of imidazole is approximately 7.0.[9] Substitution at the N1 position can slightly alter this value. |
Experimental Protocol: Potentiometric Titration for pKa Determination
This method is a robust and direct way to measure pKa by monitoring pH changes upon the addition of a titrant.
Methodology:
-
Preparation: Accurately weigh ~5 mg of 4-(1H-imidazol-1-yl)pyridin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the results will yield an apparent pKa (pKaapp).
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at the desired experimental temperature (typically 25°C).[10]
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Begin stirring. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[10] For a molecule with multiple pKa values, multiple inflection points will be observed.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP & logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADMET paradigm.[1][2] It is typically expressed as logP (the partition coefficient of the neutral species between n-octanol and water) or logD (the distribution coefficient at a specific pH, accounting for all ionic species).[11][12] For drug candidates, a logP or logD value between 1 and 3 is often considered optimal for balancing membrane permeability and aqueous solubility.[1][13]
Expertise & Causality: The Lipophilicity Tightrope
-
High Lipophilicity (High logP): Can lead to enhanced membrane permeability and target binding (via hydrophobic interactions), but also risks poor aqueous solubility, high plasma protein binding, rapid metabolism, and potential toxicity.[]
-
Low Lipophilicity (Low logP): Often results in good aqueous solubility but may suffer from poor absorption across the gut wall and an inability to cross the blood-brain barrier.[]
Predicted Lipophilicity Values
| Parameter | Predicted Value | Description |
| cLogP | ~1.0 - 1.5 | This value represents the partitioning of the neutral form of the molecule. |
| LogD at pH 7.4 | ~0.5 - 1.0 | At physiological pH, the molecule will be partially protonated (basic), increasing its hydrophilicity and thus lowering the distribution coefficient compared to logP. |
Experimental Protocol: Shake-Flask Method for logP/D Determination
The shake-flask method is the "gold standard" for its direct measurement of partitioning, though it can be labor-intensive.[15][16]
Methodology:
-
Phase Preparation: Prepare a solution of n-octanol saturated with water (or buffer for logD) and a solution of water (or buffer) saturated with n-octanol. This pre-saturation is critical to ensure thermodynamic equilibrium.
-
Compound Addition: Prepare a stock solution of 4-(1H-imidazol-1-yl)pyridin-3-amine in the aqueous phase.
-
Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol. For logD, a buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline) is used for the aqueous phase.[17]
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[15]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.[17]
-
Calculation: Calculate logP or logD using the formula: logP (or logD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[11]
Caption: Workflow for logP/D determination via the shake-flask method.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental prerequisite for a drug to be absorbed and exert its pharmacological effect.[18][19] Low solubility is a major hurdle in drug development, leading to poor bioavailability, unreliable in vitro assay results, and formulation challenges.[20][21] It is essential to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method used for early screening.[21][22][23]
-
Thermodynamic Solubility: The true equilibrium solubility of the solid form of a compound in a solvent. It is a lower-throughput, but more definitive, measurement often considered the "gold standard".[22][23]
Expertise & Causality: Choosing the Right Solubility Assay
The choice of assay depends on the stage of drug discovery. In early hit-to-lead stages, the speed of kinetic solubility assays is invaluable for ranking large sets of compounds. As a compound progresses toward lead optimization and preclinical development, the more accurate thermodynamic solubility becomes crucial for formulation and dose prediction.[21][24]
Predicted Aqueous Solubility
Given its structure and predicted logP, the solubility of 4-(1H-imidazol-1-yl)pyridin-3-amine is expected to be moderate but highly pH-dependent due to its basic nature. Solubility will be significantly higher at lower pH values where the molecule is protonated. A reasonable goal for the solubility of a drug discovery compound is >60 µg/mL.[20]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is essential for pre-formulation studies.[20]
Methodology:
-
Compound Addition: Add an excess amount of solid 4-(1H-imidazol-1-yl)pyridin-3-amine to a vial containing a known volume of the desired aqueous medium (e.g., pH 7.4 PBS). The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[23]
-
Filtration/Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Conclusion: An Integrated Physicochemical Profile
The physicochemical properties of 4-(1H-imidazol-1-yl)pyridin-3-amine paint a picture of a molecule with a drug-like profile. Its multiple basic centers provide handles for salt formation and pH-dependent solubility modulation, while its predicted moderate lipophilicity suggests a favorable balance between permeability and solubility. This technical guide has outlined not only the key parameters but also the robust, validated methodologies required for their experimental determination. For the drug development professional, a thorough and early characterization of these properties is not an academic exercise; it is a critical, data-driven strategy to de-risk projects, optimize molecular design, and ultimately, enhance the probability of translating a promising chemical scaffold into a successful therapeutic agent.
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